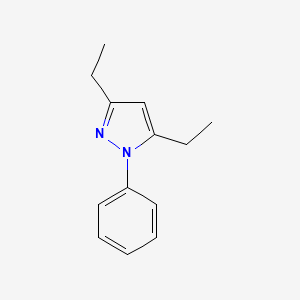

3,5-diethyl-1-phenyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Diethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound is characterized by the presence of ethyl groups at positions 3 and 5, and a phenyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with 3,5-diethyl-2,4-pentanedione under acidic conditions can yield the desired pyrazole . Another method involves the use of terminal alkynes, aromatic aldehydes, and hydrazines in a one-pot, three-component reaction .

Industrial Production Methods

Industrial production of pyrazoles often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are gaining popularity in industrial settings . These methods not only enhance the yield but also reduce the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Pyrazole derivatives, including 3,5-diethyl-1-phenyl-1H-pyrazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against various strains .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A series of derivatives were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing promising results compared to established anti-inflammatory drugs like celecoxib . For example, specific derivatives demonstrated over 60% inhibition of edema in animal models, indicating their potential as effective anti-inflammatory agents .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Compounds derived from this compound have shown significant growth inhibition in various cancer cell lines, including breast and lung cancers. Notably, some derivatives exhibited IC50 values indicating potent antiproliferative effects against human ovarian adenocarcinoma cells . The mechanism involves inducing apoptosis in cancer cells, making these compounds a focus of ongoing cancer research.

Agrochemical Applications

Pyrazole derivatives are utilized in agriculture primarily as fungicides and pesticides. The structural diversity of these compounds allows them to target specific pests and pathogens effectively. For instance, certain derivatives have shown high efficacy against phytopathogenic fungi such as Fusarium oxysporum and Botrytis cinerea, with EC50 values indicating strong fungicidal activity . This makes them valuable in developing new agrochemicals that are less harmful to the environment.

Industrial Applications

Dyes and Pigments

this compound and its derivatives are also used in the textile industry as dyes due to their vibrant colors and stability. These compounds can be applied to various fabrics including cotton and polyester, enhancing the aesthetic qualities of textiles . Additionally, they serve as color couplers in photographic processes.

Rubber Industry

In rubber technology, pyrazoles are employed as anti-aging agents to improve the durability of rubber products. Their ability to stabilize rubber against degradation caused by light exposure is crucial for extending the lifespan of rubber materials used in various applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmacology | Antibacterial, antifungal, anti-inflammatory | Significant activity against multiple pathogens; COX inhibition |

| Agriculture | Fungicides, pesticides | Effective against Fusarium and Botrytis species |

| Industrial Chemistry | Dyes for textiles and photographic processes | Stable colorants for various fabrics |

| Rubber Technology | Anti-aging agents | Enhances durability of rubber products |

Mecanismo De Acción

The mechanism of action of 3,5-diethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also interact with cellular receptors and ion channels, modulating their function and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethyl-1-phenyl-1H-pyrazole: Similar structure but with methyl groups instead of ethyl groups at positions 3 and 5.

3,5-Diphenyl-1H-pyrazole: Contains phenyl groups at positions 3 and 5 instead of ethyl groups.

1-Phenyl-3-methyl-5-ethyl-1H-pyrazole: Similar structure with a methyl group at position 3 and an ethyl group at position 5.

Uniqueness

3,5-Diethyl-1-phenyl-1H-pyrazole is unique due to the presence of ethyl groups at positions 3 and 5, which can influence its reactivity and biological activity compared to other pyrazole derivatives . The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Actividad Biológica

3,5-Diethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes ethyl groups at positions 3 and 5 and a phenyl group at position 1. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.

The synthesis of this compound can be achieved through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. One common method involves the reaction of phenylhydrazine with 3,5-diethyl-2,4-pentanedione under acidic conditions to yield the desired pyrazole derivative . The structural uniqueness of this compound is attributed to the presence of ethyl groups, which significantly influence its reactivity and biological activity .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Anti-inflammatory Activity : Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

- Analgesic Effects : The compound has been evaluated for its analgesic properties, demonstrating effectiveness in reducing pain in various experimental models .

- Antimicrobial Activity : Research has indicated that this compound can exhibit antimicrobial effects against various bacterial strains. For example, derivatives have shown significant activity against E. coli and S. aureus .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes involved in inflammatory pathways or microbial resistance mechanisms . This interaction prevents the normal function of these enzymes, leading to reduced inflammation and microbial growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Methyl groups instead of ethyl groups | Similar anti-inflammatory effects |

| 3,5-Diphenyl-1H-pyrazole | Contains phenyl groups at positions 3 and 5 | Enhanced antimicrobial properties |

| 1-Phenyl-3-methyl-5-ethyl-1H-pyrazole | Mixed alkyl substitution | Varied analgesic effects |

The presence of ethyl groups in this compound contributes to its distinct reactivity and biological profile compared to other derivatives.

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:

- Anti-inflammatory Studies : In one study, novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. Compounds demonstrated significant inhibition rates comparable to established anti-inflammatory agents .

- Antimicrobial Efficacy : Another research project focused on synthesizing a series of pyrazole compounds tested against various bacterial strains. The results showed that certain derivatives exhibited potent antimicrobial activity, suggesting their potential use in treating bacterial infections .

Propiedades

IUPAC Name |

3,5-diethyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-11-10-12(4-2)15(14-11)13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVIGIQSXKHSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=CC=CC=C2)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.